Higher Calculated Partition Coefficient (LogP) vs. Para-Isomer
The target ortho-isomer exhibits a higher calculated LogP value of 2.3069 [1] compared to the para-isomer, 1-(2-methoxyethyl)-4-nitrobenzene, which has a predicted ACD/LogP of 1.87 [2] and a KOWWIN estimate of 2.08 [3]. This indicates a measurable difference in hydrophobicity between the two positional isomers.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.3069 |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-4-nitrobenzene (CAS 69628-98-4): 1.87 (ACD/LogP) [2] and 2.08 (KOWWIN estimate) [3] |
| Quantified Difference | Δ LogP = +0.4369 (vs. ACD/LogP) or +0.2269 (vs. KOWWIN) |
| Conditions | Calculated values using standard prediction algorithms (ACD/Labs Percepta and KOWWIN). |
Why This Matters
The higher LogP value for the ortho-isomer suggests increased lipophilicity, which directly influences solubility, membrane permeability, and retention time in reversed-phase chromatography, thereby impacting experimental design and data interpretation.
- [1] 1-(β-methoxyethyl)2-nitrobenzene (CAS 102871-91-0) - Physicochemical Properties. YYBY Chemical Research Platform. Accessed 2026-04-18. View Source
- [2] ChemSpider. 1-(2-Methoxyethyl)-4-nitrobenzene (CSID:2285576). Predicted data generated using the ACD/Labs Percepta Platform. Accessed 2026-04-18. View Source
- [3] ChemSpider. 1-(2-Methoxyethyl)-4-nitrobenzene (CSID:2285576). Predicted data generated using the US Environmental Protection Agency's EPISuite (KOWWIN v1.67). Accessed 2026-04-18. View Source
